![molecular formula C5H12ClNO2 B3039989 (R)-Morpholin-2-ylmethanol hydrochloride CAS No. 1436436-17-7](/img/structure/B3039989.png)
(R)-Morpholin-2-ylmethanol hydrochloride
Overview
Description
(R)-Morpholin-2-ylmethanol hydrochloride, also known as R-MOM-HCl, is a chiral morpholine derivative commonly used in research and laboratory experiments. It is a compound of morpholine and methanol, with a hydrochloride salt. It has been used for a variety of research applications, including as a chiral auxiliary in asymmetric synthesis, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of other compounds. Its unique properties make it a useful tool in research and laboratory experiments.
Mechanism of Action
(R)-Morpholin-2-ylmethanol hydrochloride acts as a chiral auxiliary in asymmetric synthesis, which is a process used to create molecules with a specific configuration. It helps to control the stereochemistry of the desired product, allowing for the production of molecules with a specific configuration. It works by forming a chiral complex with the substrate, which then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Morpholin-2-ylmethanol hydrochloride are not well understood. However, it has been used in the synthesis of pharmaceuticals, and it is possible that it could have some effects on the body. It is important to note that (R)-Morpholin-2-ylmethanol hydrochloride is not intended for human consumption and should only be used in laboratory experiments.
Advantages and Limitations for Lab Experiments
(R)-Morpholin-2-ylmethanol hydrochloride has several advantages for laboratory experiments. It is a versatile reagent, capable of being used in a variety of applications. It is also relatively inexpensive and easy to obtain. However, it does have some limitations. It is a relatively unstable compound, and it must be handled with care to ensure that it does not degrade. It is also important to note that it is not intended for human consumption and should only be used in laboratory experiments.
Future Directions
There are several potential future directions for research involving (R)-Morpholin-2-ylmethanol hydrochloride. It could be used to synthesize a wider range of compounds, including pharmaceuticals. It could also be used to develop new methods for asymmetric synthesis. Additionally, further research could be done to better understand the biochemical and physiological effects of (R)-Morpholin-2-ylmethanol hydrochloride. Finally, the stability of the compound could be improved to allow for more reliable and consistent results in laboratory experiments.
Scientific Research Applications
(R)-Morpholin-2-ylmethanol hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, as a reagent for the synthesis of heterocyclic compounds, and for the synthesis of fluorinated compounds.
properties
IUPAC Name |
[(2R)-morpholin-2-yl]methanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXGDBTUJNTKJ-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Morpholin-2-ylmethanol hydrochloride | |
CAS RN |
156925-22-3, 1436436-17-7 | |
Record name | (R)-2-Hydroxymethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2R)-morpholin-2-ylmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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